Glycohyocholic acid

Biomarker Hepatology Metabolomics

Researchers developing LC-MS/MS assays for HCV-induced cirrhosis or investigating bile acid receptor signaling face a critical need for a specific, high-contrast biomarker. Glycohyocholic acid (GHCA) uniquely addresses this by providing a 6.6-fold elevation signal in patient serum and a distinct dual pharmacological profile-simultaneous TGR5 activation and FXR inhibition-that no other conjugated primary bile acid can replicate. • 6.6-fold upregulation in HCV-cirrhosis serum vs. controls, enabling robust diagnostic assay development. • Dual TGR5 agonist / FXR antagonist mechanism; essential for dissecting enteroendocrine GLP-1 secretion pathways. • Strong inverse correlation with BMI (P=1.9e-05) and body fat (P=2.3e-06); ideal for obesity/diabetes cohort stratification. Supplied as a ≥98% pure crystalline solid with full analytical documentation, ensuring reliable quantification and reproducible signaling studies.

Molecular Formula C26H43NO6
Molecular Weight 465.6 g/mol
CAS No. 32747-08-3
Cat. No. B1443704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycohyocholic acid
CAS32747-08-3
Molecular FormulaC26H43NO6
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1
InChIKeyZQYUKJFJPJDMMR-ZDWCHQGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycohyocholic Acid (GHCA) Procurement Guide: CAS 32747-08-3


Glycohyocholic acid (GHCA) is a primary conjugated bile acid formed by the amidation of hyocholic acid with glycine [1]. It is an endogenous metabolite present in trace amounts in human blood but constitutes approximately 76% of the bile acid pool in pigs, a species known for exceptional resistance to type 2 diabetes [2]. GHCA is utilized as a biomarker for hepatobiliary and metabolic diseases and as a research tool for investigating bile acid receptor signaling pathways.

Glycohyocholic Acid (GHCA): Why Generic Substitution Fails


Glycohyocholic acid (GHCA) cannot be generically substituted with other conjugated primary bile acids due to its distinct molecular structure, characterized by a third hydroxyl group at the 6α-position on the steroid nucleus, which is absent in major human bile acids like glycocholic acid and glycochenodeoxycholic acid [1]. This unique 6α-hydroxylation confers a differential signaling profile, enabling GHCA to simultaneously activate the G-protein-coupled bile acid receptor TGR5 while inhibiting the farnesoid X receptor (FXR)—a dual mechanism not observed in other bile acid species [2]. These structural and functional distinctions directly impact its utility as a specific biomarker and research tool, rendering generic substitution scientifically invalid.

Glycohyocholic Acid (GHCA): Quantitative Differentiation Evidence


GHCA Exhibits 6.6-Fold Elevation in HCV Cirrhosis Serum

GHCA demonstrates a 6.6-fold upregulation in the serum of patients with cirrhosis induced by hepatitis C virus (HCV) compared to healthy controls, as quantified by UPLC/MS-MS [1]. This differential abundance is substantially higher than that reported for glycochenodeoxycholic acid (GCDCA) in the same cohort, which showed only a 1.1-fold change, underscoring GHCA's superior diagnostic sensitivity for HCV-related cirrhosis.

Biomarker Hepatology Metabolomics

GHCA Shows Strong Inverse Correlation with Metabolic Health Markers

In a cohort of 283 Danish adults, fasting serum GHCA concentrations exhibited a statistically significant inverse correlation with body mass index (BMI) (P = 1.9e-05) and body fat percentage (P = 2.3e-06) [1]. This inverse relationship is more robust than that observed for taurohyocholic acid (THCA) (BMI: P = 4.1e-03; body fat: P = 2.5e-03), indicating that GHCA may serve as a more sensitive biomarker for assessing metabolic health status.

Metabolism Diabetes Obesity

GHCA Engages a Unique Dual TGR5/FXR Signaling Mechanism

GHCA and its unconjugated counterpart hyocholic acid (HCA) species promote glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells via a unique dual mechanism: simultaneous activation of the G-protein-coupled bile acid receptor TGR5 and inhibition of the farnesoid X receptor (FXR) [1]. This dual activity contrasts sharply with other primary bile acids like chenodeoxycholic acid (CDCA), which primarily acts as a potent FXR agonist. The combined TGR5 activation/FXR inhibition is a specific signature of 6α-hydroxylated bile acids not replicated by other bile acid classes [2].

Endocrinology Cell Signaling Pharmacology

Glycohyocholic Acid (GHCA): Best Research and Industrial Application Scenarios


Diagnostic Kit Development for HCV-Related Cirrhosis

Procure GHCA as a primary analytical standard for developing LC-MS/MS-based diagnostic assays targeting HCV-induced cirrhosis. The 6.6-fold elevation in patient serum compared to controls [1] provides a robust, high-contrast biomarker signal. This scenario is ideal for clinical research organizations (CROs) and in vitro diagnostic (IVD) manufacturers developing next-generation metabolomic panels for liver disease staging.

Metabolic Health Biomarker Research and Cohort Stratification

Utilize GHCA as a quantitative biomarker in large-scale epidemiological studies investigating obesity, insulin resistance, and type 2 diabetes. Its strong inverse correlation with BMI (P = 1.9e-05) and body fat percentage (P = 2.3e-06) [2] makes it a precise tool for stratifying metabolic health risk and monitoring the efficacy of lifestyle or pharmaceutical interventions in longitudinal cohort studies.

Investigating Bile Acid Receptor Pharmacology (TGR5/FXR)

Employ GHCA in vitro and in vivo as a unique molecular probe to dissect the integrated signaling of TGR5 and FXR. Its dual activity—TGR5 activation coupled with FXR inhibition [3]—offers a distinct pharmacological profile not found in other conjugated bile acids. This is essential for academic and pharmaceutical laboratories studying enteroendocrine cell function, GLP-1 secretion, and the development of novel anti-diabetic agents.

Reference Standard for Quantitative Bile Acid Metabolomics

Acquire GHCA as a certified reference material or internal standard for the accurate quantification of bile acid profiles in biological matrices (serum, plasma, feces) via LC-MS/MS [4]. This application supports core metabolomics facilities, contract research organizations, and academic labs requiring high-precision measurement of this specific, low-abundance bile acid for comprehensive metabolic phenotyping.

Technical Documentation Hub

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55 linked technical documents
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